molecular formula C19H19FN4O3 B3916808 N-(1,4-dioxan-2-ylmethyl)-5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine

N-(1,4-dioxan-2-ylmethyl)-5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine

Cat. No.: B3916808
M. Wt: 370.4 g/mol
InChI Key: KCUFABSYHKEGDN-UHFFFAOYSA-N
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Description

“N-(1,4-dioxan-2-ylmethyl)-5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine” is a complex organic compound. It contains several functional groups, including an amine group (-NH2), a 1,4-dioxane ring, a 1,2,4-oxadiazole ring, and a pyridine ring. The presence of these functional groups suggests that this compound may have interesting chemical properties and potential applications in various fields, such as pharmaceuticals or materials science .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,4-dioxane and 1,2,4-oxadiazole rings would add rigidity to the molecule, potentially affecting its physical and chemical properties . The electron-rich pyridine ring and the electron-withdrawing fluorobenzyl group could create interesting electronic effects .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The amine group (-NH2) is a common site of reactivity in organic chemistry, often participating in nucleophilic substitution reactions . The 1,4-dioxane ring could potentially undergo ring-opening reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups (like the amine) could make it more soluble in polar solvents . The fluorobenzyl group could increase its lipophilicity, potentially affecting its distribution in biological systems .

Mechanism of Action

Without specific context (such as a biological target), it’s difficult to predict the mechanism of action of this compound. If it were a drug, its mechanism of action would depend on its interactions with biological macromolecules .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. For example, compounds containing 1,4-dioxane rings can potentially form explosive peroxides upon exposure to air . Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. If it shows promising activity in a particular area (such as inhibiting a certain biological target), future research could focus on optimizing its structure to improve its efficacy and reduce any potential side effects .

Properties

IUPAC Name

N-(1,4-dioxan-2-ylmethyl)-5-[3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O3/c20-15-4-1-13(2-5-15)9-18-23-19(27-24-18)14-3-6-17(21-10-14)22-11-16-12-25-7-8-26-16/h1-6,10,16H,7-9,11-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCUFABSYHKEGDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CO1)CNC2=NC=C(C=C2)C3=NC(=NO3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,4-dioxan-2-ylmethyl)-5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine
Reactant of Route 2
Reactant of Route 2
N-(1,4-dioxan-2-ylmethyl)-5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine
Reactant of Route 3
N-(1,4-dioxan-2-ylmethyl)-5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine
Reactant of Route 4
N-(1,4-dioxan-2-ylmethyl)-5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine
Reactant of Route 5
N-(1,4-dioxan-2-ylmethyl)-5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine
Reactant of Route 6
Reactant of Route 6
N-(1,4-dioxan-2-ylmethyl)-5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine

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